4-[(ethylsulfonyl)(methyl)amino]-N-(4-fluorophenyl)benzamide
Overview
Description
4-[(ethylsulfonyl)(methyl)amino]-N-(4-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C16H17FN2O3S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.09439174 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Research
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a compound related to 4-[(ethylsulfonyl)(methyl)amino]-N-(4-fluorophenyl)benzamide, was used as a molecular imaging probe in Alzheimer's disease research. It helped in quantifying serotonin 1A receptor densities in Alzheimer's patients using positron emission tomography (PET). This research demonstrated significant decreases in receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms (Kepe et al., 2006).
Radioprotective Activity
Research on N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, chemically related to the subject compound, explored their radioprotective activity. This study focused on the influence of fluorine atoms on radioprotective properties (Vasil'eva & Rozhkov, 1992).
Insecticide Research
Flubendiamide, which shares structural similarities with this compound, is a novel class of insecticide demonstrating strong activity against lepidopterous pests, including resistant strains. Its unique structure and potent insecticidal activity offer insights into the potential agricultural applications of similar compounds (Tohnishi et al., 2005).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, related to the subject compound, revealed their potential as class III antiarrhythmic agents. This study highlighted the electrophysiological activity of these compounds, suggesting their potential in treating arrhythmias (Morgan et al., 1990).
Antibacterial Agents
Pyridonecarboxylic acids, with structural elements similar to this compound, were studied for their antibacterial activity. Compounds with amino- and hydroxy-substituted cyclic amino groups showed significant activity against various bacteria, underlining the potential of similar structures in developing new antibacterial agents (Egawa et al., 1984).
Properties
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-(4-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-3-23(21,22)19(2)15-10-4-12(5-11-15)16(20)18-14-8-6-13(17)7-9-14/h4-11H,3H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAFLOREQHOOBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.